3-Butoxypropylamine

Catalog No.
S662761
CAS No.
16499-88-0
M.F
C7H17NO
M. Wt
131.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butoxypropylamine

CAS Number

16499-88-0

Product Name

3-Butoxypropylamine

IUPAC Name

3-butoxypropan-1-amine

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3

InChI Key

LPUBRQWGZPPVBS-UHFFFAOYSA-N

SMILES

CCCCOCCCN

Canonical SMILES

CCCCOCCCN

3-Butoxypropylamine (3-BPA) is a colorless liquid organic compound with the chemical formula C7H17NO []. It is a primary amine with a butyl ether group attached to a three-carbon propyl chain. While its natural origins are not well documented, 3-BPA finds application in various scientific research fields due to its chemical properties [].


Molecular Structure Analysis

The key features of 3-BPA's structure include:

  • A primary amine (NH2) group attached to the terminal carbon of the propyl chain. This amine group makes 3-BPA a nucleophile, meaning it can donate an electron pair in reactions [].
  • A butyl ether (OC4H9) group attached to the third carbon of the propyl chain. The ether oxygen disrupts the carbon chain conjugation, affecting its electronic properties [].

It's important to note that there might be slight variations in the reported properties of 3-BPA due to the presence of isomers. Isomers have the same chemical formula but different arrangements of atoms, potentially leading to variations in reactivity and physical properties.


Chemical Reactions Analysis

  • Alkylation: The primary amine group can react with alkylating agents to form secondary or tertiary amines.
  • Acylation: The amine group can react with acylating agents (like carboxylic acid derivatives) to form amides.
  • Condensation reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines.

The specific reaction conditions and products would depend on the chosen reagents and reaction parameters.


Physical And Chemical Properties Analysis

  • Molecular Formula: C7H17NO []
  • Molecular Weight: 131.22 g/mol []
  • Physical State: Colorless liquid []
  • Melting Point: Data not readily available.
  • Boiling Point: 169-170 °C at 756 mmHg (reported value) []. There might be variations due to isomers.
  • Density: 0.853 g/mL at 25 °C (reported value) []. Variations due to isomers are possible.
  • Solubility: Solubility data is not readily available. However, due to the presence of both a polar amine group and a nonpolar butyl chain, 3-BPA is likely soluble in organic solvents with some degree of water solubility.
  • Stability: Data on stability is not readily available. Amines can be susceptible to oxidation under certain conditions.

Currently, there is no documented information regarding a specific mechanism of action for 3-BPA in biological systems.

As with most chemicals, it is advisable to handle 3-BPA with caution due to its potential hazards. Specific data on its toxicity is not readily available, but potential hazards include:

  • Flammability: Organic amines can be flammable.
  • Irritant: Amines can be irritating to the skin, eyes, and respiratory system [].
  • Corrosivity: Concentrated amines can be corrosive [].

Synthesis of N-functionalized Bis(phosphino)amine Ligands:

The primary application of 3-Butoxypropylamine in scientific research lies in the synthesis of specific types of molecules called N-functionalized bis(phosphino)amine ligands. These ligands feature a central nitrogen atom bonded to two phosphine groups (P-H) and a functional group attached to the nitrogen atom. 3-Butoxypropylamine serves as a precursor in the synthesis of these ligands, particularly those containing ether, thioether, and pyridyl tethers [].

The tethers, in this context, refer to the functional groups connecting the central nitrogen atom to the phosphine groups. Ether tethers contain an oxygen atom linking the nitrogen and phosphorous, while thioether tethers use a sulfur atom. Pyridyl tethers involve a six-membered aromatic ring containing nitrogen, connecting the central nitrogen to the phosphine groups.

While the specific details of the synthesis process are beyond the scope of this response, it's important to note that 3-Butoxypropylamine plays a crucial role in creating these specialized ligands, which find applications in various areas of scientific research, including homogeneous catalysis [].

Physical Description

Liquid

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 101 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 68 of 101 companies with hazard statement code(s):;
H301 (33.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (10.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

16499-88-0

Wikipedia

3-Butoxypropanamine

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Synthetic dye and pigment manufacturing
1-Propanamine, 3-butoxy-: ACTIVE

Dates

Modify: 2023-08-15

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